molecular formula C5H6BrNO2 B6239672 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole CAS No. 2649030-30-6

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

Cat. No. B6239672
CAS RN: 2649030-30-6
M. Wt: 192
InChI Key:
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Description

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole (3B3F) is a heterocyclic compound belonging to the furoxan family. It has been studied for its potential pharmacological and medicinal properties, as well as its use in laboratory experiments. This compound has been found to have a wide range of applications, ranging from its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In

Scientific Research Applications

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been studied for its potential pharmacological and medicinal properties. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of diseases such as diabetes, obesity, and neurodegenerative diseases. Additionally, 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been studied for its potential use in drug delivery, as it has been found to be able to penetrate cell membranes and deliver drugs to target cells.

Mechanism of Action

The mechanism of action of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is not fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB) and cyclin-dependent kinase 4 (CDK4).
Biochemical and Physiological Effects
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. Additionally, it has been found to have anti-cancer and anti-inflammatory effects, as well as to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole in laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential applications. Additionally, 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is relatively stable and has a low toxicity. The main limitation of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is its lack of water solubility, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole research. These include further studies on its pharmacological and medicinal properties, such as its potential use in the treatment of various diseases. Additionally, further studies could be conducted on its potential use in drug delivery, as well as its potential use in the development of new drugs. Finally, further studies could be conducted on its mechanism of action, as well as its biochemical and physiological effects.

Synthesis Methods

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole can be synthesized through a variety of methods, including the use of a Grignard reagent, a nucleophilic aromatic substitution, and a one-pot method. The Grignard reagent method involves the reaction of 3-bromobenzonitrile with a Grignard reagent in the presence of a base and a catalyst. The nucleophilic aromatic substitution method involves the reaction of 3-bromobenzonitrile with an aromatic amine in the presence of a catalyst. The one-pot method involves the reaction of 3-bromobenzonitrile with an aromatic amine in the presence of an oxidizing agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole involves the conversion of a suitable starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dibromo-5-nitrofuran", "Sodium hydride", "Dimethylformamide", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Bromine" ], "Reaction": [ "Step 1: Reduction of 2,4-dibromo-5-nitrofuran with sodium hydride in dimethylformamide to obtain 2,4-dibromo-5-aminofuran", "Step 2: Reaction of 2,4-dibromo-5-aminofuran with hydroxylamine hydrochloride in the presence of sodium acetate to form 2,4-dibromo-5-hydroxyimino-furan", "Step 3: Acetylation of 2,4-dibromo-5-hydroxyimino-furan with acetic anhydride in the presence of sodium acetate to obtain 2,4-dibromo-5-acetoxyimino-furan", "Step 4: Reduction of 2,4-dibromo-5-acetoxyimino-furan with sodium borohydride in acetic acid to form 2,4-dibromo-5-hydroxyimino-furan", "Step 5: Bromination of 2,4-dibromo-5-hydroxyimino-furan with bromine in acetic acid to obtain 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole" ] }

CAS RN

2649030-30-6

Product Name

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

Molecular Formula

C5H6BrNO2

Molecular Weight

192

Purity

95

Origin of Product

United States

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